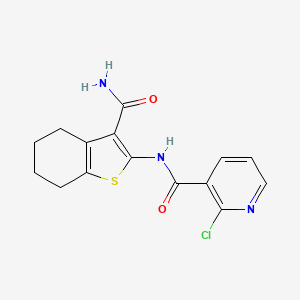
N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both a nitro group and a sulfonyl group in the molecule suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of the sulfonyl group to the naphthalene ring.
Amidation: Formation of the amide bond between the sulfonylated naphthalene and the chloronitrophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Aminated derivatives: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Naphthylsulfonyl derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N~1~-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide is unique due to the combination of a nitro group, a chlorine atom, and a naphthylsulfonyl group in its structure. This combination may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C19H15ClN2O5S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H15ClN2O5S/c20-17-8-6-15(22(24)25)12-18(17)21-19(23)9-10-28(26,27)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23) |
InChI Key |
VGQHHNBXUTWMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926287.png)
![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14926288.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926300.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926302.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926313.png)

![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![N-(2,5-dimethylphenyl)-1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14926327.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926348.png)
![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926368.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
